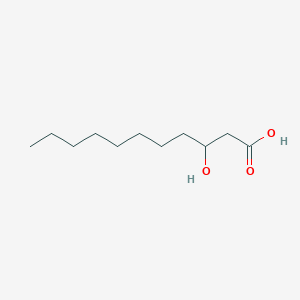

3-Hydroxyundecanoic acid

Descripción general

Descripción

3-Hydroxyundecanoic acid is a carbonyl compound . It is a significant constituent of fatty acids found in milk fat and is present in small amounts in other animal and plant-based sources.

Synthesis Analysis

The selective deoxygenation of bio-derivable 3-hydroxydecanoic acid to either linear alkanes or secondary alcohols in aqueous phase and H2-atmosphere over supported metal catalysts has been reported. Among the screened catalysts, Ru-based systems were identified to be most active .Molecular Structure Analysis

The molecular formula of 3-Hydroxyundecanoic acid is C11H22O3 . The InChI is InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-10 (12)9-11 (13)14/h10,12H,2-9H2,1H3, (H,13,14) .Chemical Reactions Analysis

The selective deoxygenation of bio-derivable 3-hydroxydecanoic acid to either linear alkanes or secondary alcohols in aqueous phase and H2-atmosphere over supported metal catalysts has been reported .Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxyundecanoic acid is 202.29 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3. The rotatable bond count is 9 .Aplicaciones Científicas De Investigación

Antifungal Therapies

3-Hydroxyundecanoic acid: has shown promise in the treatment of fungal infections. It modulates fungal metabolism by affecting the expression of genes critical for virulence. This compound is particularly effective against dermatophytes like Trichophyton rubrum, impacting cell wall processes, membrane assembly, lipid metabolism, and pathogenesis .

Chemical Modification for Synergic Therapies

Due to its chemical structure, 3-Hydroxyundecanoic acid is suitable for chemical modifications, which can enhance its therapeutic potential. It can be used in combination with other antifungals to create synergistic effects, potentially leading to more effective treatments .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Hydroxyundecanoic acid is a medium-chain hydroxy acid . It is a very hydrophobic molecule, practically insoluble in water, and relatively neutral It is used in various applications such as target validation, assay development, hts/hcs, mechanism studies, biomarker expression, and development .

Mode of Action

One study mentions the selective deoxygenation of bio-derivable 3-hydroxyundecanoic acid to either linear alkanes or secondary alcohols in aqueous phase and h2-atmosphere over supported metal catalysts . This suggests that 3-Hydroxyundecanoic acid may interact with its targets through a process of deoxygenation.

Biochemical Pathways

It is known that 3-hydroxyundecanoic acid is a member of a large family of renewable and biodegradable bio-polyesters known as polyhydroxyalkanoates (phas) . These are built by ®-3-hydroxy fatty acid monomers varying from 3 to 5 carbon atoms (short-chain-length PHAs, scl-PHA) and from 6 to 14 carbons (medium-chain-length PHAs, mcl-PHA) .

Pharmacokinetics

It is known that 3-hydroxyundecanoic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

One study mentions the selective deoxygenation of bio-derivable 3-hydroxyundecanoic acid to either linear alkanes or secondary alcohols . This suggests that the compound’s action results in the production of these substances.

Action Environment

It is known that 3-hydroxyundecanoic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This suggests that the compound’s action, efficacy, and stability may be influenced by these properties.

Propiedades

IUPAC Name |

3-hydroxyundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARPMBPKLYEDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyundecanoic acid | |

Retrosynthesis Analysis

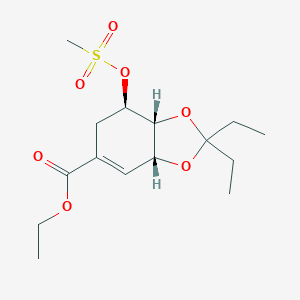

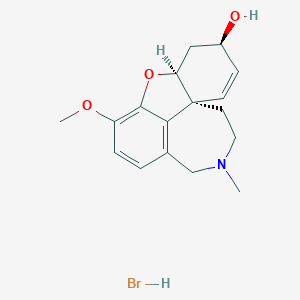

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Hydroxyundecanoic acid in bacterial lipopolysaccharides (LPS)?

A: 3-Hydroxyundecanoic acid is a constituent of lipid A, the hydrophobic anchor of LPS, in several bacterial species. For instance, it's found in the LPS of Pseudomonas pertucinogena [], Pectinatus cerevisiiphilus, and P. frisingensis []. Its presence, alongside other 3-hydroxy acids, contributes to the structural integrity and biological activity of LPS, a potent immunostimulatory molecule.

Q2: How does the presence of 3-Hydroxyundecanoic acid in bacterial LPS impact their classification?

A: The fatty acid composition of LPS, including the presence of 3-Hydroxyundecanoic acid, can be a valuable chemotaxonomic marker. In the case of Pseudomonas pertucinogena, the identification of 3-Hydroxyundecanoic acid and other 3-hydroxy acids in its bound lipids supported its distinction as a separate species within the genus Pseudomonas [].

Q3: Can 3-Hydroxyundecanoic acid be found in marine organisms other than bacteria?

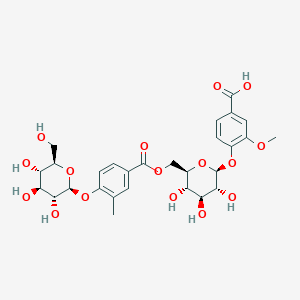

A: Yes, 3-Hydroxyundecanoic acid has been isolated from a marine-derived fungus associated with the mangrove plant Scyphiphora hydrophyllacea []. This finding highlights the diverse origins of this compound and its potential significance in various marine ecosystems.

Q4: What are the potential applications of 3-Hydroxyundecanoic acid derived from natural sources?

A: Research suggests that 3-Hydroxyundecanoic acid, particularly when part of larger molecules like the fatty acid glycoside found in the Scyphiphora hydrophyllacea-associated fungus, exhibits modest inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) []. This discovery points towards potential applications in developing new antimicrobial agents.

Q5: How is 3-Hydroxyundecanoic acid extracted and purified from bacterial sources?

A: While specific extraction methods for 3-Hydroxyundecanoic acid are not detailed in the provided research, LPS extraction protocols, like the phenol-chloroform-petroleum ether method used for Pectinatus species [], can be employed. Further purification steps, such as chromatographic techniques, would be required to isolate 3-Hydroxyundecanoic acid from the complex LPS mixture.

Q6: Are there structural isomers of 3-Hydroxyundecanoic acid present in biological systems?

A: Yes, research indicates the presence of iso-(R)-3-hydroxyundecanoic acid as a structural isomer in the lipid A of Endozoicomonas sp. HEX311, a marine sponge symbiont []. This finding underscores the structural diversity of fatty acids in biological systems and their potential influence on biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)